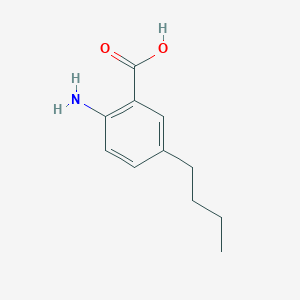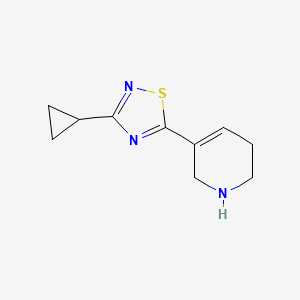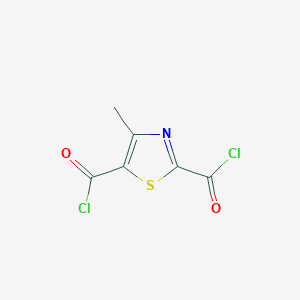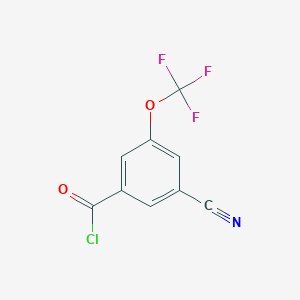![molecular formula C11H16ClNO B13886117 N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride](/img/structure/B13886117.png)
N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the amine and phenylethyl groups. One common method is the intramolecular cyclization of appropriate precursors. For example, the oxetane ring can be synthesized through intramolecular etherification or epoxide ring opening/ring closing reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxetane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler amine derivatives .
Applications De Recherche Scientifique
N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-3-amine: A simpler analog without the phenylethyl group.
N-aryl oxetan-3-amines: Compounds with different aryl groups attached to the nitrogen atom.
Uniqueness
N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride is unique due to the presence of the phenylethyl group, which can influence its physicochemical properties and biological activities. This structural feature can enhance its interactions with biological targets and improve its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
N-(1-phenylethyl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9(12-11-7-13-8-11)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H |
Clé InChI |
AIUAGEHDCMJAMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC2COC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)



![Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-](/img/structure/B13886104.png)

![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline](/img/structure/B13886119.png)
![4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine](/img/structure/B13886123.png)
